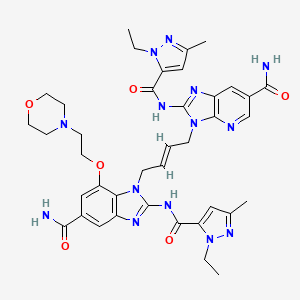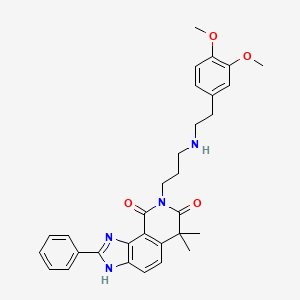
RSV L-protein-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RSV L-protein-IN-3 is a compound known for its inhibitory effects on the large polymerase protein of the respiratory syncytial virus. This compound has shown significant potential in antiviral research, particularly against respiratory syncytial virus, which is a leading cause of respiratory infections in infants and immunocompromised individuals .
Métodos De Preparación
The synthetic routes and reaction conditions for RSV L-protein-IN-3 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of intermediate compounds, followed by purification and characterization. The industrial production methods are designed to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
RSV L-protein-IN-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory properties against the large polymerase protein of the respiratory syncytial virus .
Aplicaciones Científicas De Investigación
RSV L-protein-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of viral replication and transcription. In biology, it helps in understanding the interactions between viral proteins and host cells. In medicine, this compound is being explored as a potential antiviral agent for the treatment of respiratory syncytial virus infections. Additionally, it has industrial applications in the development of antiviral drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of RSV L-protein-IN-3 involves the inhibition of the large polymerase protein of the respiratory syncytial virus. This protein is essential for the replication and transcription of the viral genome. By inhibiting this protein, this compound effectively disrupts the viral life cycle, preventing the virus from multiplying and spreading .
Comparación Con Compuestos Similares
RSV L-protein-IN-3 is unique compared to other similar compounds due to its specific inhibitory effects on the large polymerase protein of the respiratory syncytial virus. Similar compounds include AZ-27 and ALS-8112, which also target the viral polymerase but have different mechanisms of action and efficacy profiles . This compound stands out due to its high potency and low cytotoxicity, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C31H34N4O4 |
|---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-phenyl-3H-imidazo[4,5-h]isoquinoline-7,9-dione |
InChI |
InChI=1S/C31H34N4O4/c1-31(2)22-12-13-23-27(34-28(33-23)21-9-6-5-7-10-21)26(22)29(36)35(30(31)37)18-8-16-32-17-15-20-11-14-24(38-3)25(19-20)39-4/h5-7,9-14,19,32H,8,15-18H2,1-4H3,(H,33,34) |
Clave InChI |
USPSSMHHTFYNKC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C3=C(C=C2)NC(=N3)C4=CC=CC=C4)C(=O)N(C1=O)CCCNCCC5=CC(=C(C=C5)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


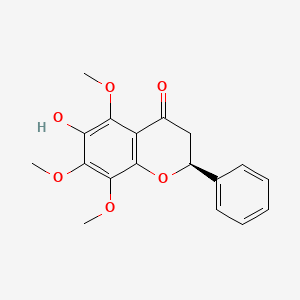
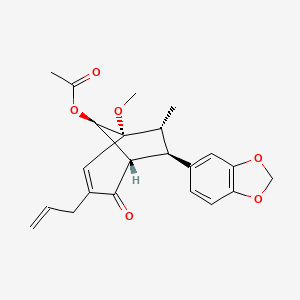
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
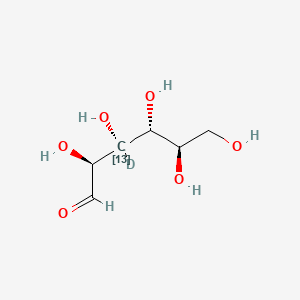

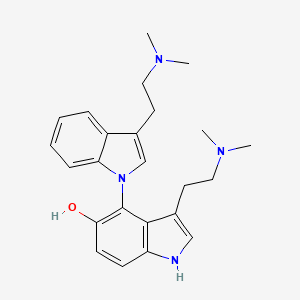
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)

